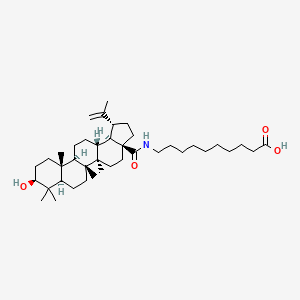
Decanoic acid, 10-(((3beta)-3-hydroxy-28-oxolup-20(29)-en-28-yl)amino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Decanoic acid, 10-(((3beta)-3-hydroxy-28-oxolup-20(29)-en-28-yl)amino)- is a complex organic compound with significant potential in various scientific fields. This compound is a derivative of decanoic acid, a medium-chain fatty acid, and is characterized by its unique structure, which includes a hydroxy and oxo group attached to a lupane skeleton. This structural complexity endows the compound with unique chemical and biological properties.
Preparation Methods
The synthesis of Decanoic acid, 10-(((3beta)-3-hydroxy-28-oxolup-20(29)-en-28-yl)amino)- involves multiple steps, typically starting with the preparation of decanoic acid. One common method involves the oxidation of decanol using strong oxidizing agents such as potassium permanganate or chromium trioxide. The intermediate product is then subjected to further chemical modifications to introduce the hydroxy and oxo groups, as well as the lupane skeleton. Industrial production methods often involve the use of biocatalysts and whole-cell catalytic biosynthesis to improve yield and reduce environmental impact .
Chemical Reactions Analysis
Decanoic acid, 10-(((3beta)-3-hydroxy-28-oxolup-20(29)-en-28-yl)amino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones and carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can convert the oxo group to a hydroxy group using reducing agents such as sodium borohydride.
Substitution: The amino group in the compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include potassium permanganate, sodium borohydride, and various nucleophiles.
Scientific Research Applications
Decanoic acid, 10-(((3beta)-3-hydroxy-28-oxolup-20(29)-en-28-yl)amino)- has a wide range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its effects on cellular metabolism and signaling pathways.
Industry: Utilized in the production of esters for perfumes and as a food additive.
Mechanism of Action
The mechanism of action of Decanoic acid, 10-(((3beta)-3-hydroxy-28-oxolup-20(29)-en-28-yl)amino)- involves its interaction with various molecular targets and pathways. It has been shown to modulate the activity of sirtuins, a group of NAD-dependent enzymes that regulate energy metabolism. The compound enhances mitochondrial function and energy metabolism, leading to improved cellular function and reduced oxidative stress . Additionally, it influences glutamatergic signaling in neurons, which is critical for cognitive processes .
Comparison with Similar Compounds
Decanoic acid, 10-(((3beta)-3-hydroxy-28-oxolup-20(29)-en-28-yl)amino)- can be compared with other medium-chain fatty acids such as octanoic acid and 10-hydroxydecanoic acid. While octanoic acid primarily affects mitochondrial metabolism, decanoic acid stimulates fatty acid synthesis in cytosolic pathways . 10-Hydroxydecanoic acid, on the other hand, is known for its antibacterial and anti-inflammatory properties . The unique structure of Decanoic acid, 10-(((3beta)-3-hydroxy-28-oxolup-20(29)-en-28-yl)amino)-, with its hydroxy and oxo groups attached to a lupane skeleton, distinguishes it from these similar compounds and contributes to its unique biological activities.
Properties
CAS No. |
150840-30-5 |
|---|---|
Molecular Formula |
C40H67NO4 |
Molecular Weight |
626.0 g/mol |
IUPAC Name |
10-[[(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carbonyl]amino]decanoic acid |
InChI |
InChI=1S/C40H67NO4/c1-27(2)28-18-23-40(35(45)41-26-14-12-10-8-9-11-13-15-33(43)44)25-24-38(6)29(34(28)40)16-17-31-37(5)21-20-32(42)36(3,4)30(37)19-22-39(31,38)7/h28-32,34,42H,1,8-26H2,2-7H3,(H,41,45)(H,43,44)/t28-,29+,30-,31+,32-,34+,37-,38+,39+,40-/m0/s1 |
InChI Key |
SRECKMQDLFMAEZ-IJMADOHJSA-N |
Isomeric SMILES |
CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)C(=O)NCCCCCCCCCC(=O)O |
Canonical SMILES |
CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)C(=O)NCCCCCCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















